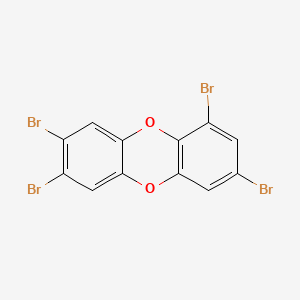

1,3,7,8-Tetrabromodibenzo-p-dioxin

描述

Structure

3D Structure

属性

CAS 编号 |

109333-31-5 |

|---|---|

分子式 |

C12H4Br4O2 |

分子量 |

499.77 g/mol |

IUPAC 名称 |

1,3,7,8-tetrabromodibenzo-p-dioxin |

InChI |

InChI=1S/C12H4Br4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H |

InChI 键 |

DKKJDGGGXMTZKQ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Br)Br)Br)Br |

产品来源 |

United States |

Environmental Occurrence, Distribution, and Fate

Presence Across Environmental Compartments

PBDDs and their analogs have been detected in air, water, soil, and sediments. nih.gov Their distribution is largely governed by their physical and chemical properties, which favor association with particulate matter and organic carbon.

While specific data on the atmospheric transport of 1,3,7,8-TBDD is limited, the behavior of the closely related 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) provides valuable insights. 2,3,7,8-TCDD is released into the atmosphere through various combustion processes, including the burning of fossil fuels, wood, and waste. epa.gov Due to its low vapor pressure, it is primarily associated with airborne dust and soil particles. cdc.gov These particles can be transported over long distances before being deposited onto soil and water surfaces.

In aquatic environments, the low water solubility of compounds like 2,3,7,8-TCDD means they are predominantly found associated with sediments and suspended particulate matter. epa.gov Aquatic sediments are considered a major sink for these compounds. epa.gov For instance, in Lake Ontario, sediment cores revealed that 2,3,7,8-TCDD levels peaked around 1962 and have since declined, though they remain detectable in surface sediments. epa.gov The distribution of these compounds in the water column is influenced by factors such as partitioning to dissolved organic carbon and association with suspended solids.

In soil, 1,3,7,8-TBDD and similar compounds are expected to be persistent and show limited mobility. epa.gov Studies on 2,3,7,8-TCDD have shown that it tends to remain in the upper layers of the soil, with significantly lower concentrations found at greater depths. epa.gov Its migration in soil is thought to occur primarily through its association with soil colloids and particles. epa.gov

Environmental Persistence and Bioaccumulation Potential

1,3,7,8-TBDD is characterized by its high persistence in the environment and a strong potential for bioaccumulation. nih.gov These properties are shared with other polyhalogenated aromatic compounds, which are resistant to degradation and readily accumulate in the fatty tissues of organisms. epa.gov

The lipophilic nature of these compounds drives their accumulation in the food chain. nih.gov For 2,3,7,8-TCDD, it has been observed that ingestion of contaminated food is a significant uptake route for aquatic organisms. epa.gov Bioaccumulation factors (BAFs), which measure the accumulation of a chemical in an organism from all environmental sources, have been found to be substantial. For example, field studies in Maine rivers on 2,3,7,8-TCDD reported mean BAFs ranging from 3,000 to 106,000 in various fish species. nih.gov Biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, has also been noted, particularly between fish and fish-eating birds. epa.gov

Table 1: Bioaccumulation of 2,3,7,8-TCDD in Various Fish Species from Maine Rivers

Table 2: Environmental Half-Life of 2,3,7,8-TCDD

Advanced Analytical Methodologies and Quantification

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and critical step in the analysis of 1,3,7,8-TBDD involves its extraction from various complex matrices such as soil, sediment, and biological tissues. The goal is to isolate the target analyte from the bulk of the sample matrix. nih.gov

Common extraction techniques include:

Soxhlet extraction: A classic and robust method used for solid samples like soil and sediment, often employing solvents like toluene. hkbu.edu.hkfms-inc.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve faster and more efficient extractions with less solvent compared to traditional methods.

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Once extracted, the raw extract contains a multitude of co-extracted interfering compounds that need to be removed through a rigorous cleanup process. This multi-step procedure is essential for achieving the low detection limits required for PBDD analysis. nih.gov Typical cleanup steps involve:

Acid/Base Washing: Back-extraction with sulfuric acid and/or sodium hydroxide (B78521) to remove acidic and basic interferences. well-labs.com

Column Chromatography: A series of adsorption chromatography columns are used to separate PBDDs from other classes of compounds. researchgate.netmdpi.com Commonly used adsorbents include:

Silica (B1680970) Gel: Often multi-layered and sometimes impregnated with sulfuric acid to remove oxidizable compounds. researchgate.netmdpi.com

Alumina: Used to separate PBDDs from polychlorinated biphenyls (PCBs). fms-inc.compublications.gc.ca

Florisil: Effective in separating PBDDs from other halogenated compounds like polybrominated diphenyl ethers (PBDEs). well-labs.comresearchgate.netmdpi.com

Activated Carbon: Utilized for its ability to retain planar molecules like PBDDs, allowing for their separation from non-planar interferences. researchgate.net

The selection and sequence of these cleanup steps are tailored to the specific matrix and the analytical objectives. For instance, a method for sediment samples might involve a combination of multi-layered silica gel, Florisil, and activated carbon columns to effectively separate PBDDs from PBDEs and other matrix components. researchgate.net

Table 1: Common Extraction and Cleanup Techniques for 1,3,7,8-TBDD Analysis

| Technique | Matrix | Description |

|---|---|---|

| Extraction | ||

| Soxhlet Extraction | Soil, Sediment, Flue Gas Filters | A well-established method using a continuous flow of a heated solvent (e.g., toluene) to extract analytes from a solid sample. hkbu.edu.hkfms-inc.com |

| Pressurized Liquid Extraction (PLE) | Meconium, Food | Uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption. nih.govuea.ac.uk |

| Cleanup | ||

| Multi-layer Silica Gel Column | Soil, Sediment, Biological Tissues | Removes lipids and other organic interferences. Often includes acidic and basic silica layers. researchgate.netmdpi.com |

| Alumina Column Chromatography | Soil, Sediment, Biological Tissues | Separates PBDDs from other compounds like PCBs based on polarity. fms-inc.compublications.gc.ca |

| Florisil Column Chromatography | Soil, Sediment, Biological Tissues | Used to fractionate different classes of halogenated compounds, separating PBDDs from PBDEs. well-labs.comresearchgate.netmdpi.com |

| Activated Carbon Column | Soil, Sediment | Separates planar molecules like PBDDs from non-planar compounds. researchgate.net |

High-Resolution Gas Chromatography (HRGC) for Congener Separation

Following extensive cleanup, the extract is analyzed by high-resolution gas chromatography (HRGC). waters.com HRGC is crucial for separating the various PBDD congeners from each other and from other co-eluting compounds. nih.gov The separation is achieved based on the differential partitioning of the analytes between a stationary phase coated on the inside of a long, narrow capillary column and a mobile gas phase.

The choice of the capillary column's stationary phase is critical for achieving the desired separation. For dioxin analysis, non-polar or semi-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), are commonly used. The temperature program of the GC oven is carefully optimized to achieve the best possible separation of the target congeners, including 1,3,7,8-TBDD, from other isomers.

A significant challenge in PBDD analysis is the potential for co-elution with other brominated compounds, particularly polybrominated diphenyl ethers (PBDEs). nih.gov Optimization of the HRGC method is therefore essential to ensure that 1,3,7,8-TBDD is chromatographically resolved from any potential interferences before it enters the mass spectrometer. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Detection and Quantification

High-resolution mass spectrometry (HRMS) is the definitive technique for the detection and quantification of 1,3,7,8-TBDD due to its exceptional sensitivity and selectivity. waters.comnih.gov HRMS instruments, such as double-focusing magnetic sector or Orbitrap mass spectrometers, are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. thermofisher.comdioxin20xx.org This high resolving power (typically ≥10,000) is necessary to differentiate the molecular ions of PBDDs from other isobaric (same nominal mass) interferences that may be present in the sample extract even after extensive cleanup. thermofisher.com

For the analysis of 1,3,7,8-TBDD, the mass spectrometer is operated in the selected ion monitoring (SIM) mode. In this mode, the instrument is set to detect only a few specific m/z values corresponding to the molecular ions of the native (unlabeled) 1,3,7,8-TBDD and its isotopically labeled internal standard. This targeted approach significantly enhances the sensitivity and selectivity of the analysis. The electron energy used for ionization is typically optimized to maximize the response for the target analytes, often around 35-40 eV. thermofisher.com

The identification of 1,3,7,8-TBDD is confirmed by several criteria:

The gas chromatographic retention time must fall within a narrow, predefined window of the corresponding labeled standard.

The detected m/z values must be within a specified tolerance of the exact masses of the target ions.

The ratio of the intensities of the two most abundant ions in the molecular isotope cluster must be within a certain percentage of the theoretical ratio.

Table 2: HRMS Parameters for 1,3,7,8-TBDD Analysis

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Mass Spectrometer Type | Double-focusing magnetic sector, Orbitrap | Provides high mass resolution and accuracy. thermofisher.comdioxin20xx.org |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS analysis of non-polar compounds. |

| Electron Energy | 35-40 eV | Optimized to maximize the abundance of the molecular ion. thermofisher.com |

| Mass Resolution | ≥ 10,000 | To separate target analyte ions from isobaric interferences. thermofisher.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z values. fms-inc.com |

| Ions Monitored for 1,3,7,8-TBDD | m/z 517.6, 519.6 (and others in the isotope cluster) | Corresponding to the molecular ions of the tetrabrominated dioxin. |

| Ions Monitored for ¹³C₁₂-1,3,7,8-TBDD | m/z 529.6, 531.6 (and others in the isotope cluster) | Corresponding to the molecular ions of the labeled internal standard. |

Application of Isotope Dilution and Labeled Standards in Analytical Chemistry

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of 1,3,7,8-TBDD. well-labs.comnih.govwikipedia.org This technique involves adding a known amount of an isotopically labeled analog of the target analyte, typically ¹³C₁₂-1,3,7,8-TBDD, to the sample prior to extraction and cleanup. tandfonline.comlibios.fr

This labeled internal standard behaves chemically and physically almost identically to the native (unlabeled) 1,3,7,8-TBDD throughout the entire analytical procedure. nih.govosti.gov Therefore, any losses of the analyte during extraction, cleanup, or instrumental analysis are mirrored by proportional losses of the labeled standard. nih.goved.ac.uk

Quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard. wikipedia.org By measuring this ratio in the final extract and comparing it to the ratio in a calibration standard containing known amounts of both the native and labeled compounds, the concentration of 1,3,7,8-TBDD in the original sample can be accurately calculated. nist.gov The use of isotope dilution corrects for variations in extraction efficiency and matrix effects, leading to highly precise and accurate results. nih.goved.ac.uk

Methodological Challenges in Ultratrace PBDD Analysis

The analysis of PBDDs at ultratrace levels (parts-per-trillion to parts-per-quadrillion) is fraught with challenges. nih.govnih.gov

Interferences: Complex matrices contain a vast number of compounds that can interfere with the analysis. mdpi.com Of particular concern are other brominated compounds, such as PBDEs and polybrominated dibenzofurans (PBDFs), which can have similar chromatographic and mass spectrometric properties. researchgate.netresearchgate.net Incomplete separation of these interferences can lead to false positive results or overestimated concentrations.

Matrix Effects: Even with extensive cleanup, residual matrix components can affect the ionization efficiency of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.govnih.govresearchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov The use of isotope dilution with a co-eluting labeled internal standard is the most effective way to compensate for these effects. nih.goved.ac.uk

Analyte Degradation: PBDDs are susceptible to degradation, particularly photolytic degradation when exposed to UV light. researchgate.netnih.gov Therefore, samples and extracts must be protected from light throughout the analytical process.

Availability of Standards: The availability of certified analytical standards for all PBDD congeners, especially the less common ones, can be limited. This can hinder comprehensive congener-specific analysis.

Overcoming these challenges requires meticulous attention to detail at every stage of the analytical process, from sample collection and storage to final data analysis. The use of robust and validated methods, along with stringent quality assurance and quality control (QA/QC) procedures, is essential for generating reliable and defensible data on the environmental occurrence of 1,3,7,8-TBDD.

Ecotoxicological Pathways and Mechanistic Studies

Comparative Ecotoxicity and Potency Assessment in Environmental Organisms

The ecotoxicity of 1,3,7,8-TBDD and other dioxin-like compounds varies significantly among different environmental organisms. Assessing the risk posed by these compounds often involves comparing their potency to that of the most toxic congener, 2,3,7,8-TCDD.

The Toxicity Equivalency Factor (TEF) concept is a cornerstone of risk assessment for dioxins and dioxin-like compounds. wikipedia.orgca.gov It is a method used to express the toxicity of a mixture of these compounds in terms of a single, equivalent concentration of 2,3,7,8-TCDD. wikipedia.orgca.govornl.gov This approach is based on the understanding that these compounds share a common mechanism of action through the AhR and that their toxic effects are generally additive. ca.govwikipedia.org

To be included in the TEF approach, a compound must meet several criteria, including structural similarity to TCDD, the ability to bind to the AhR, the capacity to elicit AhR-mediated biochemical and toxic responses, and persistence and accumulation in the food chain. wikipedia.org By definition, 2,3,7,8-TCDD is assigned a TEF of 1.0. wikipedia.orgornl.gov Other dioxin-like compounds are assigned TEF values that are less than 1, reflecting their lower toxic potency relative to TCDD. ca.gov

The TEF values are determined through a comprehensive evaluation of available toxicological data from both in vivo and in vitro studies. ca.govwikipedia.org These values are periodically reviewed and updated by international bodies like the World Health Organization (WHO) as new scientific information becomes available. epa.gov

In an ecological risk assessment, the concentration of each individual dioxin-like compound in an environmental sample (e.g., soil, sediment, or biota) is multiplied by its respective TEF to yield a Toxic Equivalency (TEQ). wikipedia.orgornl.gov The TEQs for all the compounds in the mixture are then summed to provide a single value that represents the total TCDD-equivalent toxicity of the sample. ca.govornl.gov This TEQ value can then be used to assess the potential risk to environmental organisms. wikipedia.org

For example, studies on freshwater fish species have shown a wide range of sensitivity to the early life-stage toxicity of TCDD, with salmonids being particularly sensitive. oup.com The TEF approach allows for the assessment of the combined toxic effects of various dioxin-like compounds that may be present in the aquatic environment and bioaccumulate in fish. oup.com

Table 1: World Health Organization (WHO) 2005 Toxicity Equivalency Factors (TEFs) for Dioxin-Like Compounds

| Compound | TEF |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

| Polychlorinated Biphenyls (PCBs) | |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |

| 3,4,4',5-Tetrachlorobiphenyl (PCB 81) | 0.0003 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169) | 0.03 |

| This table is based on the WHO 2005 TEF values and is provided for illustrative purposes. The TEF for 1,3,7,8-Tetrabromodibenzo-p-dioxin is not included as it is not part of this specific WHO evaluation. |

Species-Specific Sensitivity and Responses in Aquatic and Terrestrial Systems

The toxicity of this compound (TBDD) and its chlorinated counterpart, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), exhibits significant variation among different species. This variability is a critical factor in assessing the ecological risk of these compounds.

In aquatic environments, fish species display a wide range of sensitivities to TCDD, a proxy for understanding TBDD's effects. For instance, the lethal potency of TCDD is greater in yellow perch, carp (B13450389), and bullhead compared to rainbow trout, bluegill, and largemouth bass. nih.gov The 80-day post-treatment LD50 (lethal dose for 50% of the population) was found to be 3-5 µg/kg for the more sensitive species, while it was 10-16 µg/kg for the less sensitive ones. nih.gov Early life stages of fish are particularly vulnerable. For rainbow trout, chronic exposure to TCDD concentrations of less than 0.001 µg/L can be detrimental. waterquality.gov.au The lowest observed effect concentration (LOEC) for growth inhibition in rainbow trout eggs is less than 0.1 ng/L, which corresponds to a body burden of 0.0003 µg/kg of egg. waterquality.gov.au In contrast, some freshwater animal species show acute effects only at concentrations greater than 1.0 µg/L. waterquality.gov.au

Terrestrial animals also exhibit marked differences in sensitivity. For example, the acute lethal dose of TCDD for a guinea pig is approximately 1 µg/kg, whereas for a hamster, it is over 1,000 µg/kg. wikipedia.org Similar variability has been observed even between different strains of the same species, such as rats. wikipedia.org

The underlying reasons for these species-specific differences are complex and not fully understood. However, they are thought to be related to variations in the aryl hydrocarbon receptor (AhR), the primary mediator of dioxin toxicity, as well as differences in metabolism and excretion of these compounds. nih.gov The half-life of TCDD, for instance, is significantly longer in humans (5.8 to 11.3 years) compared to rodents (generally 10 to 30 days), leading to greater accumulation in human tissues from chronic low-level exposure. nih.gov

Table 1: Species-Specific Sensitivity to TCDD (as a proxy for TBDD)

| Species | Endpoint | Value | Reference |

| Yellow Perch | LD50 (80 days) | 3-5 µg/kg | nih.gov |

| Carp | LD50 (80 days) | 3-5 µg/kg | nih.gov |

| Bullhead | LD50 (80 days) | 3-5 µg/kg | nih.gov |

| Rainbow Trout | LD50 (80 days) | 10-16 µg/kg | nih.gov |

| Bluegill | LD50 (80 days) | 10-16 µg/kg | nih.gov |

| Largemouth Bass | LD50 (80 days) | 10-16 µg/kg | nih.gov |

| Rainbow Trout | Chronic Concentration | < 0.001 µg/L | waterquality.gov.au |

| Rainbow Trout (eggs) | LOEC (growth inhibition) | < 0.1 ng/L | waterquality.gov.au |

| Guinea Pig | Acute Lethal Dose | ~1 µg/kg | wikipedia.org |

| Hamster | Acute Lethal Dose | >1,000 µg/kg | wikipedia.org |

In vitro and In vivo Ecotoxicological Models for TBDD Evaluation

A variety of in vitro and in vivo models are employed to investigate the ecotoxicological effects of TBDD and related compounds. These models are crucial for understanding the mechanisms of toxicity and for predicting the potential risks to different organisms.

In vitro models primarily utilize cell cultures to study the molecular and cellular effects of TBDD. Rat hepatoma H-4-II E cells are a common model for assessing the induction of enzymes like aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD), which are classic responses to AhR activation. nih.gov Studies with these cells have demonstrated a clear structure-activity relationship for polychlorinated dibenzo-p-dioxins (PCDDs), with 2,3,7,8-TCDD being the most potent inducer. nih.gov Established cell lines, such as hepatocytes, Sertoli cells, and Leydig cells, are also used to investigate specific organ toxicities. uib.no For example, studies with these cell lines have been used to explore the effects of TCDD on the testis. uib.no

In vivo models involve the use of whole organisms to study the systemic effects of TBDD. Fish are widely used as in vivo models in aquatic toxicology. Studies with species like rainbow trout, yellow perch, and carp have provided valuable data on species-specific sensitivity, bioaccumulation, and overt signs of toxicity such as fin necrosis and cutaneous hemorrhage. nih.gov The early life stages of fish are particularly sensitive indicators of dioxin toxicity. waterquality.gov.au

Rodents, such as mice and rats, are the most common in vivo models for terrestrial ecotoxicology. nih.govekb.eg Studies in immature male Wistar rats have shown a strong correlation between the in vitro induction of AHH and EROD in cell culture and the in vivo toxic effects, including enzyme induction, body weight loss, and thymic atrophy. nih.gov The C57BL/6N mouse is a well-established model for studying the teratogenic effects of TBDD, such as cleft palate and hydronephrosis. nih.gov

These models, both in vitro and in vivo, are complementary and provide a comprehensive approach to evaluating the ecotoxicology of TBDD. In vitro studies offer insights into the molecular mechanisms of action, while in vivo studies provide information on the integrated physiological and pathological responses in a whole organism.

Table 2: Ecotoxicological Models for TBDD Evaluation

| Model Type | Model System | Key Endpoints | Reference |

| In vitro | Rat hepatoma H-4-II E cells | AHH and EROD induction, AhR binding | nih.gov |

| In vitro | Hepatocytes, Sertoli cells, Leydig cells | Cell viability, protein and gene expression | uib.no |

| In vivo | Rainbow trout, yellow perch, carp | Lethality, body weight changes, fin necrosis | nih.gov |

| In vivo | Immature male Wistar rats | AHH and EROD induction, body weight loss, thymic atrophy | nih.gov |

| In vivo | C57BL/6N mice | Teratogenicity (cleft palate, hydronephrosis) | nih.gov |

Biochemical and Physiological Effects in Non-Human Organisms

Exposure to TBDD and its congeners elicits a wide range of biochemical and physiological effects in non-human organisms, primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.gov AhR is a ligand-activated transcription factor that, upon binding to compounds like TBDD, translocates to the nucleus and alters the expression of a large number of genes. wikipedia.org

One of the most well-characterized biochemical effects is the induction of xenobiotic-metabolizing enzymes, particularly cytochrome P450 enzymes like CYP1A1. nih.gov The induction of AHH and EROD activity is a sensitive biomarker of exposure to dioxin-like compounds in both fish and mammals. nih.gov

Beyond enzyme induction, TBDD can cause a cascade of other physiological and pathological effects. In fish, observed effects include fin necrosis, cutaneous hemorrhage, and hyperpigmentation. nih.gov A consistent finding across many animal species, including fish and mammals, is a wasting syndrome characterized by a loss of body weight. nih.govwikipedia.org Thymic atrophy is another highly sensitive and consistent toxic response observed in various species. epa.gov

In laboratory animals, TBDD and related compounds are potent developmental and reproductive toxicants. cdc.gov In C57BL/6N mice, TBDD has been shown to be teratogenic, causing developmental abnormalities such as cleft palate and hydronephrosis. nih.gov Studies in female albino rats have demonstrated that TCDD can cause severe damage to the reproductive system, including hyper-cellularity of the ovarian granulosa layer and cystic dilation and necrosis of the uterus. ekb.eg Furthermore, TCDD exposure in these rats led to a significant decrease in sex hormones. ekb.eg

The toxic effects of TBDD are often delayed, with a latency period of one to four weeks before death in fish treated with high doses of TCDD. nih.gov This latency suggests a complex series of events following the initial biochemical trigger of AhR activation.

Table 3: Biochemical and Physiological Effects of TBDD/TCDD in Non-Human Organisms

| Organism | Effect | Description | Reference |

| Fish | Enzyme Induction | Induction of AHH and EROD activity. | nih.gov |

| Fish | Overt Toxicity | Fin necrosis, cutaneous hemorrhage, hyperpigmentation. | nih.gov |

| Fish | Wasting Syndrome | Loss of body weight. | nih.gov |

| Mammals | Enzyme Induction | Induction of AHH and EROD activity. | nih.gov |

| Mammals | Wasting Syndrome | Loss of body weight. | nih.gov |

| Mammals | Thymic Atrophy | Reduction in the size of the thymus gland. | nih.govepa.gov |

| Mice | Teratogenicity | Cleft palate and hydronephrosis. | nih.gov |

| Rats | Reproductive Toxicity | Ovarian and uterine damage, decreased sex hormones. | ekb.eg |

Technologies for Decontamination of Affected Media (Soil, Sediment, Waste)

A range of technologies has been investigated for the remediation of media contaminated with halogenated dioxins. These can be broadly categorized into thermal and non-combustion treatment processes.

Thermal treatment methods are designed to destroy or remove PBDDs from contaminated matrices by applying heat. Incineration and pyrolysis are two primary thermal processes.

Incineration: This process involves the combustion of contaminated materials at high temperatures. For chlorinated dioxins (PCDDs), incineration at temperatures above 1200°C is considered highly effective for their destruction clu-in.org. While specific data for 1,3,7,8-TBDD is less abundant, the principles of high-temperature destruction are applicable. A study on PCDD-contaminated soil demonstrated that a primary furnace operating at 750°C and 850°C, followed by a secondary furnace at 1200°C, achieved over 99.99% removal efficiency for PCDD/Fs nih.gov. However, incomplete or uncontrolled incineration can lead to the formation of PBDDs and other toxic byproducts nih.gov. Proper control of combustion conditions, including temperature, residence time, and oxygen levels, is crucial to ensure complete destruction and prevent the formation of new PBDD congeners doe.gov.my.

Pyrolysis: This is a thermal decomposition process that occurs in the absence of oxygen. Pyrolysis of materials containing brominated flame retardants, which are precursors to PBDDs, has been studied as both a source of PBDD formation and a potential destruction method. Research has shown that controlling the pyrolysis temperature can influence PBDD/F formation. For instance, increasing the pyrolysis temperature from 850°C to 1200°C can decrease the total PBDD/F content in bottom ash and flue gas by approximately 50% acs.orgresearchgate.net. This suggests that at sufficiently high temperatures, pyrolysis can be a destructive process for PBDDs. One study on the pyrolysis of 2-bromophenol on a copper oxide/silica (B1680970) surface observed the formation of various brominated dioxins and furans, indicating the complexity of the reactions involved acs.org.

| Technology | Key Parameters | Effectiveness | Potential Byproducts |

|---|---|---|---|

| Incineration | High temperatures (>1200°C), controlled oxygen levels, and residence time. | High destruction efficiency (>99.99% for PCDD/Fs). | Incomplete combustion can lead to the formation of new PBDD/F congeners and other toxic compounds. |

| Pyrolysis | High temperatures (e.g., >850°C) in an oxygen-free environment. | Can destroy PBDD/Fs, with effectiveness increasing at higher temperatures. | Can also be a source of PBDD/F formation if not properly controlled. Products include syngas, bio-oil, and char. |

Non-combustion technologies offer alternatives to thermal processes, potentially with lower energy consumption and reduced risk of forming harmful byproducts. These methods are particularly relevant for treating PBDD-contaminated materials where combustion is not feasible or desirable unido.orgcluin.org.

Mechanochemical destruction involves the use of mechanical energy, typically through ball milling, to induce chemical reactions that break down contaminants. This technology has been investigated for the degradation of various persistent organic pollutants (POPs), including brominated compounds hackster.iodntb.gov.ua. During ball milling, contaminated material is ground with co-milling reagents, such as iron powder or calcium oxide, which facilitates the transfer of electrons and the breaking of carbon-bromine bonds hackster.iomdpi.com.

Research has shown that mechanochemical treatment can be effective for the destruction of POPs. However, it is crucial to control the temperature within the ball mill, as the process can generate heat and potentially lead to the formation of PBDDs if precursors are present nih.gov. The addition of reagents like CaO can also inhibit the synthesis of PBDD/Fs by neutralizing acidic gases like HBr that are generated during the process researchgate.net.

| Technology | Co-milling Reagent | Mechanism | Key Considerations |

|---|---|---|---|

| Ball Milling | Iron Powder | Electron transfer from iron to the brominated compound, leading to the cleavage of C-Br bonds. | Temperature control is necessary to prevent PBDD formation. |

| Ball Milling | Calcium Oxide (CaO) | Neutralizes acidic byproducts (e.g., HBr), inhibiting PBDD/F synthesis. | Can achieve high destruction efficiencies for PBDD/Fs. |

Bioremediation utilizes microorganisms, such as bacteria and fungi, to degrade or transform hazardous substances into less toxic forms neptjournal.comresearchwithrutgers.com. While much of the research has focused on chlorinated dioxins, the principles are applicable to their brominated counterparts.

Bacterial Degradation: Certain bacterial strains have been identified that can degrade lower chlorinated dioxins under aerobic conditions nih.gov. For instance, Sphingomonas wittichii RW1 is a well-studied bacterium capable of degrading dibenzo-p-dioxin neptjournal.com. Studies on soil contaminated with 2,3,7,8-TCDD have shown that microbial communities, including genera like Bordetella and Sphingomonas, can be stimulated to degrade the contaminant nih.gov. Anaerobic reductive debromination has also been observed for polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBDDs, suggesting a potential pathway for PBDD bioremediation nih.govnih.gov.

Fungal Degradation: White-rot fungi are known to produce extracellular enzymes that can degrade a wide range of persistent organic pollutants, including chlorinated dioxins nih.gov. Studies have demonstrated the potential of fungi to degrade 2,3,7,8-TCDD neptjournal.comosti.govresearchgate.net. The degradation pathways often involve initial oxidation reactions catalyzed by enzymes like lignin peroxidases and manganese peroxidases frontiersin.orgresearchgate.net. While specific studies on 1,3,7,8-TBDD are limited, the existing research on TCDD provides a strong basis for exploring fungal bioremediation for brominated dioxins docsdrive.com.

Chemical debromination involves the use of chemical reagents to remove bromine atoms from the PBDD molecule, thereby reducing its toxicity. Reductive debromination is a key process in this category. This process can be microbially mediated, as mentioned in the bioremediation section, or achieved through chemical means. For example, the use of zero-valent metals can facilitate the reductive dehalogenation of organohalogen compounds. While specific studies on 1,3,7,8-TBDD are not extensively detailed in the provided search results, the principles of reductive dehalogenation are well-established for other halogenated aromatic compounds nih.govresearchgate.net.

Prevention of PBDD Formation and Release

Preventing the formation and release of PBDDs is a critical aspect of managing their environmental impact. Since PBDDs are often unintentional byproducts of thermal processes involving brominated flame retardants (BFRs), control strategies focus on managing these processes and the materials involved nih.gov.

Control of Combustion and Industrial Processes: The formation of PBDDs during incineration and other thermal processes is highly dependent on factors such as temperature, the presence of oxygen, and the presence of metal catalysts inchem.orgnih.gov. Maintaining optimal combustion conditions, including high temperatures and sufficient oxygen, can help ensure the complete destruction of organic matter and minimize the formation of PBDDs doe.gov.my. The addition of inhibitors, such as calcium oxide (CaO), can effectively reduce the formation of PBDD/Fs by neutralizing halogen acids that act as precursors acs.orgresearchgate.netresearchgate.net. Furthermore, controlling the temperature of flue gas cleaning systems can prevent the de novo synthesis of dioxins on fly ash particles epa.gov.

Management of Brominated Flame Retardants: Since many PBDDs are formed from the thermal degradation of BFRs, managing the use and disposal of products containing these chemicals is a key preventive measure healthandenvironment.org. This includes promoting the use of alternative, non-halogenated flame retardants and implementing sound end-of-life management for products containing BFRs to prevent their entry into uncontrolled combustion environments.

Remediation and Mitigation Strategies for Environmental Contamination

Control of Precursor Sources and Process Optimization

Strategies to mitigate environmental contamination by 1,3,7,8-Tetrabromodibenzo-p-dioxin (1,3,7,8-TBDD) and other polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) focus primarily on preventing their formation. This involves stringent control over the precursor chemicals that lead to their creation and optimizing industrial and waste management processes where these compounds are unintentionally synthesized.

The formation of PBDD/Fs is fundamentally linked to the presence of bromine sources and precursor compounds in high-temperature environments. The primary precursors are brominated flame retardants (BFRs), a diverse group of chemicals added to plastics, textiles, and electronics to inhibit combustion. researchgate.netresearchgate.net

Thermal degradation of BFRs produces potent precursors to PBDD/Fs. researchgate.net Among the most significant precursors are polybrominated diphenyl ethers (PBDEs), whose chemical structure is closely related to that of PBDD/Fs. researchgate.net The transformation of PBDEs, particularly into polybrominated dibenzofurans (PBDFs), is a major formation pathway. In fact, the precursor pathway is considered more critical for PBDD/F formation than for their chlorinated analogs, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Other precursors include bromophenols, which can form PBDD/Fs through reactions resembling Ullmann-type condensation, especially in the presence of copper catalysts. acs.org

Effective mitigation strategies, therefore, center on managing these precursor sources. Key approaches include:

Screening of Process Materials : This involves carefully analyzing raw materials entering industrial processes, such as waste streams destined for incineration or scrap metal for recycling, to identify and quantify their bromine content. tandfonline.com

Substitution of Chemicals : A primary source-directed measure is the replacement of BFRs with non-halogenated alternatives in manufacturing. tandfonline.com This strategy eliminates the bromine source, thereby preventing the formation of PBDD/Fs during the product's life cycle and eventual disposal.

Table 1: Key Precursors of 1,3,7,8-TBDD and Corresponding Control Strategies

| Precursor Compound | Primary Source | Control Strategy |

|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | Electronic waste, furniture foam, textiles | Substitution with non-brominated flame retardants; Segregation of BFR-containing waste before disposal. |

| Bromophenols | By-products of BFR production and degradation | Control of industrial synthesis processes; Proper disposal of BFR-related chemical waste. |

| Other Brominated Flame Retardants (BFRs) | Plastics, building materials, consumer products | Screening of raw materials for bromine content; Substitution with alternatives. |

Since PBDD/Fs are not produced intentionally, their formation occurs as unintentional by-products in various thermal and industrial processes. env.go.jpwikipedia.org These include waste incineration, metal smelting and recycling, and chemical manufacturing. researchgate.nettandfonline.com Optimizing these processes is a critical strategy for minimizing PBDD/F emissions. The formation is highly dependent on factors such as temperature, residence time, oxygen concentration, and the presence of metal catalysts. tandfonline.comaaqr.org

Waste Incineration

Municipal and hazardous waste incinerators are significant sources of PBDD/Fs due to the frequent presence of brominated materials in waste streams. ieabioenergy.comnih.gov The formation of these compounds occurs via two primary mechanisms: de novo synthesis from elemental carbon, bromine, and oxygen, and precursor-mediated synthesis from brominated organic compounds. researchgate.net Several operational parameters can be optimized to disrupt these formation pathways.

Combustion Efficiency : Achieving complete and efficient combustion is paramount. This is often summarized by the "3T+E" principle: high Temperature, sufficient residence Time, and high Turbulence, plus Excess oxygen. tandfonline.com Optimizing combustion control to ensure good burnout of waste reduces the formation of precursor compounds and carbonaceous structures on fly ash, which are essential for de novo synthesis. ieabioenergy.com

Temperature Control : PBDD/Fs form most readily in the post-combustion zone as flue gases cool, particularly within a temperature window of 200°C to 450°C. acs.orgieabioenergy.com A key mitigation strategy is "flue gas quenching," which involves rapidly cooling the exhaust gases to below 200°C. tandfonline.com This minimizes the residence time in the critical formation temperature range. tandfonline.com Conversely, pyrolysis at temperatures above 850°C has been shown to decrease the total yield of PBDD/Fs by promoting their destruction. researchgate.net

Inhibition of Catalytic Metals : Metals such as copper (Cu) and iron (Fe) act as catalysts, significantly promoting PBDD/F synthesis on fly ash particles. acs.orgaaqr.org While removing these metals from the waste stream is difficult, chemical inhibitors can be used. Injecting sulfur or nitrogen-containing compounds can passivate the catalytic sites on fly ash, thereby reducing dioxin formation.

Addition of Alkaline Sorbents : The injection of alkaline compounds, such as calcium oxide (CaO) or sodium carbonate, into the flue gas stream is an effective control measure. tandfonline.comresearchgate.net These substances can neutralize acidic bromine gases like hydrogen bromide (HBr), a key reactant in PBDD/F formation. researchgate.net The addition of CaO has been shown to inhibit PBDD/F synthesis by over 90%. researchgate.net

Air Pollution Control Devices (APCDs) : Effective dust removal is crucial, as PBDD/Fs are often adsorbed onto fly ash particles. ieabioenergy.com Operating dust removal systems like fabric filters or electrostatic precipitators at low temperatures (below 200°C) is a critical head-end measure to capture particle-bound PBDD/Fs and prevent their release. ieabioenergy.com Injecting activated carbon before the APCDs can adsorb gaseous PBDD/Fs, further increasing removal efficiency. ieabioenergy.com

Metallurgical Processes

The production and recycling of metals are also major sources of PBDD/Fs. Iron ore sintering, secondary copper and zinc smelting, and electric arc furnaces for steel recycling can all generate significant emissions, often due to contaminated scrap materials containing plastics and BFRs. aaqr.orgresearchgate.net

Raw Material Control : Similar to incineration, controlling the input materials is a primary strategy. This includes selecting cleaner scrap metal and removing plastic components before smelting.

Process Parameter Optimization : In processes like iron ore sintering, de novo synthesis is the dominant formation pathway. aaqr.org Optimizing operating conditions such as the composition of the raw material mix, temperature profiles, and oxygen concentration can effectively reduce emissions. aaqr.org

Table 2: Optimized Parameters for Industrial Processes to Minimize PBDD/F Formation

| Process | Parameter | Optimized Condition | Mechanism/Rationale |

|---|---|---|---|

| Waste Incineration | Combustion Temperature | > 850°C in primary chamber | Promotes complete destruction of precursors and PBDD/Fs. |

| Flue Gas Cooling | Rapid quenching to < 200°C | Minimizes residence time in the 200-450°C de novo synthesis window. tandfonline.com | |

| Sorbent Injection | Addition of Calcium Oxide (CaO) | Neutralizes HBr, inhibiting a key formation pathway. researchgate.net | |

| Flue Gas Treatment | Activated carbon injection followed by filtration | Adsorbs gaseous PBDD/Fs and captures particle-bound congeners. ieabioenergy.com | |

| Metal Smelting / Sintering | Raw Material Input | Use of clean, sorted scrap; removal of plastics | Reduces the source of bromine and organic precursors. |

| Operating Conditions | Control of temperature, oxygen levels, and raw material mix | Minimizes conditions favorable for de novo synthesis. aaqr.org |

Environmental Regulatory Frameworks and Monitoring Approaches

International Policies and Conventions Addressing Persistent Organic Pollutants (POPs)

The primary international instruments governing POPs are the Stockholm Convention and the Convention on Long-range Transboundary Air Pollution (LRTAP). These treaties aim to protect human health and the environment by controlling the production, use, and release of these persistent and toxic chemicals. epd.gov.hkwikipedia.orgiisd.org

The Stockholm Convention on Persistent Organic Pollutants , adopted in 2001 and in force since 2004, is a global treaty designed to eliminate or restrict the production and use of POPs. wikipedia.orgepa.gov Initially targeting a list of 12 chemicals known as the "dirty dozen," the convention has a process for adding new substances that meet specific criteria for persistence, bioaccumulation, potential for long-range environmental transport, and toxicity. wikipedia.orgepa.gov While polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) are listed in Annex C as unintentionally produced POPs, requiring parties to take measures to reduce their releases, polybrominated dibenzo-p-dioxins (PBDDs) are not yet explicitly listed. epd.gov.hkpops.int However, a proposal has been made to include polyhalogenated dibenzo-p-dioxins and dibenzofurans, which encompasses PBDDs and mixed polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs), in the convention due to their similar toxicity and environmental persistence. iaeg.com

The Convention on Long-range Transboundary Air Pollution (LRTAP) , signed in 1979, is another key international agreement that addresses air pollution across national boundaries, particularly in Europe and North America. basel.intstate.gov The 1998 Aarhus Protocol on POPs, under the LRTAP Convention, specifically targets several POPs, including dioxins and furans, by requiring parties to reduce their emissions. basel.intpops.int Similar to the Stockholm Convention, the initial focus was on chlorinated compounds, but the framework allows for the consideration of other hazardous substances.

Global and Regional Environmental Monitoring Programs for Brominated Dioxins

Monitoring programs are essential for understanding the distribution and temporal trends of brominated dioxins in the environment. These programs operate at both global and regional scales.

The Global Monitoring Plan (GMP) for POPs, established under the Stockholm Convention, provides a framework for assessing the effectiveness of the convention. nih.govcsic.es The GMP uses core matrices such as ambient air, human milk or blood, and water to track the levels of POPs worldwide. nih.gov While the primary focus has been on the listed chlorinated dioxins, projects coordinated by the United Nations Environment Programme (UNEP) have enabled developing countries to analyze other matrices for dioxin-like compounds, including PBDDs. nih.govcsic.es

Several regional monitoring programs also contribute to the understanding of brominated dioxin contamination:

Europe: Various European nations have initiated monitoring for brominated dioxins. For instance, the Environment Agency in the UK now requires periodic monitoring of brominated dioxin emissions from municipal solid waste incinerators. cawood.co.ukenvirocare.org This is in response to the understanding that waste streams containing brominated flame retardants can form PBDDs during incineration. cawood.co.ukenvirocare.org The European Union also supports research and monitoring through frameworks like the Water Framework Directive, which can inform the status of pollutants in water bodies. europa.eu

Asia: The Persistent Organic Pollutants Monitoring Network in East Asia (POPsEA) is a collaborative project that assists East Asian countries in building their capacity for POPs monitoring. emb.gov.ph This network collects data on the levels of these pollutants in ambient air across member countries to support the effectiveness evaluation of the Stockholm Convention. emb.gov.ph Furthermore, research initiatives in countries like China are actively investigating the environmental characteristics and formation mechanisms of PBDD/Fs to better understand their pollution levels. nih.gov

Development and Application of Environmental Quality Standards (EQS) and Guidelines for PBDDs

Environmental Quality Standards (EQS) are concentration thresholds for specific substances in water, sediment, or biota that are set to protect aquatic ecosystems and human health. europa.euisprambiente.gov.it The development and application of EQS for PBDDs are still evolving, largely due to a lack of comprehensive toxicological data for all congeners.

In the European Union , the Water Framework Directive (WFD) is the primary driver for setting EQS for priority substances. europa.eueureau.org While EQS have been established for polychlorinated dioxins and other POPs, specific standards for PBDDs are not yet defined. The process often relies on the Toxic Equivalency Factor (TEF) approach, which expresses the toxicity of different dioxin-like compounds in relation to the most toxic congener, 2,3,7,8-TCDD. europa.euenv.go.jp Experts have recommended including 2,3,7,8-substituted PBDDs and PBDFs in the WHO-TEF concept to improve human risk assessment for dioxin-like compounds. nih.gov

In the United States , the Environmental Protection Agency (EPA) sets regulations for dioxins under various acts, including the Clean Air Act, Safe Drinking Water Act, and the Toxic Substances Control Act (TSCA). regulations.gov For instance, the EPA has established a maximum contaminant level for 2,3,7,8-TCDD in drinking water. nih.govcdc.gov While these regulations have historically focused on chlorinated dioxins, the frameworks could be applied to brominated analogs as more data become available. The TSCA provides a mechanism for the EPA to require testing and reporting for chemical substances, including those that may be contaminated with or break down into dioxins and furans. ecfr.gov

The development of guidelines for PBDDs is often informed by research on their chlorinated counterparts. The World Health Organization (WHO) has established a tolerable daily intake (TDI) range for chlorinated dioxins, which is often used as a benchmark in the absence of specific guidance for brominated dioxins. nih.gov

Interactive Data Table: Key Regulatory and Monitoring Frameworks

| Framework | Type | Relevance to PBDDs |

|---|---|---|

| Stockholm Convention | International Treaty | PCDDs listed in Annex C. PBDDs and other polyhalogenated dioxins proposed for inclusion due to similar toxicity. epd.gov.hkpops.intiaeg.com |

| LRTAP Convention (Aarhus Protocol) | International Treaty | Targets unintentionally produced POPs, including dioxins, with a primary focus on chlorinated compounds. basel.intpops.int |

| Global Monitoring Plan (GMP) | Global Monitoring Program | Monitors POPs in core matrices. UNEP projects have included analysis of PBDDs in various environmental samples. nih.govcsic.es |

| EU Water Framework Directive | Regional Regulation (EU) | Drives the development of Environmental Quality Standards (EQS). The TEF approach used for PCDDs could be extended to PBDDs. europa.eueureau.org |

| US EPA Regulations (CAA, SDWA, TSCA) | National Regulation (USA) | Provides regulatory frameworks for controlling and monitoring dioxins, primarily focused on chlorinated congeners. regulations.govcdc.govecfr.gov |

常见问题

Q. What are the validated synthesis methods for 1,3,7,8-Tetrabromodibenzo-p-dioxin, including isotopic labeling for tracer studies?

A facile synthesis route involves bromination of dibenzo-p-dioxin precursors under controlled catalytic conditions. For isotopic labeling (e.g., [14C]-1,3,7,8-TBDD), bromination is performed using labeled bromine sources, followed by purification via column chromatography and verification using GC-MS or NMR. This method ensures high positional specificity and purity (>98%), critical for mechanistic toxicology studies .

Q. What analytical methodologies are recommended for detecting 1,3,7,8-TBDD in environmental samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC-HRMS) is the gold standard. Modifications to EPA Method 613 (designed for 2,3,7,8-TCDD) include optimizing ionization parameters for brominated analogs and using isotope dilution with [13C]-labeled internal standards. Method validation requires assessing recovery rates (70–130%), limits of detection (LOD < 0.1 pg/g), and cross-contamination controls .

Q. How do physicochemical properties influence 1,3,7,8-TBDD’s environmental persistence and bioaccumulation?

Key properties include:

- Log Kow : Estimated at 7.2 (similar to 2,3,7,8-TBDD), indicating high lipid solubility and bioaccumulation potential.

- Vapor pressure : ~1.3 × 10⁻⁸ mmHg at 25°C, favoring adsorption to particulate matter.

- Half-life in soil : >5 years under aerobic conditions.

These parameters inform fate models, but experimental validation using spiked environmental matrices is advised due to isomer-specific differences .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models predict 1,3,7,8-TBDD distribution and enzyme induction?

PBPK models for brominated dioxins incorporate:

- Ternary Ah receptor-DNA binding kinetics : Adjusted for isomer-specific binding affinities (e.g., Kd ≈ 9 nM for hepatic CYP1A2 binding).

- Diffusion-limited tissue uptake : Skin compartment permeability (PAsk) is 10% of adipose tissue (PAf).

- Dose-dependent biliary excretion : ~15% of administered dose excreted unchanged in feces.

Calibration against tissue distribution data from radiolabeled studies is essential .

Q. What statistical approaches address extra-binomial variation in dose-response studies of 1,3,7,8-TBDD teratogenicity?

For litter-based data (e.g., cleft palate incidence), beta-binomial regression or quasi-likelihood models account for overdispersion. In a C57BL/6N mouse study, probit models with common slopes failed due to underestimated variability; bootstrapping or Bayesian hierarchical models improve potency ratio estimates (e.g., TBDD:TCDD ED50 ratios) .

Q. How should conflicting toxicity equivalence factors (TEFs) be resolved for 1,3,7,8-TBDD risk assessment?

Apply WHO/IPCS criteria to exclude:

- Non-AhR-mediated responses (e.g., oxidative stress unrelated to receptor binding).

- Single-dose studies lacking dose-response validation.

- In vitro assays without mammalian in vivo corroboration.

TEF derivation should prioritize studies with parallel TCDD controls and consistent CYP1A1/1A2 induction data .

Q. What experimental designs mitigate non-monotonic neurotoxicity responses in perinatal 1,3,7,8-TBDD exposure models?

In rat studies, lower doses (200 ng/kg) impaired paired-associate learning, while higher doses (800 ng/kg) showed no effect—a hallmark of non-monotonicity. Design protocols should include:

Q. What mechanistic insights explain 1,3,7,8-TBDD’s myelotoxic effects in rodent models?

Single-dose studies in rats revealed dose-dependent bone marrow suppression (30% reduction in erythrocytes at 50 μg/kg). Key mechanisms include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。